molecular formula C60H90N14O24S B12376017 Cdc25A (80-93) (human)

Cdc25A (80-93) (human)

Cat. No.: B12376017
M. Wt: 1423.5 g/mol
InChI Key: MISDPONGDAVIAY-KKXVGTAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdc25A (80-93) (human) is a polypeptide that plays a crucial role in cell cycle regulation. It is a segment of the larger Cdc25A protein, which is a member of the Cdc25 family of dual-specificity phosphatases. These phosphatases are responsible for removing phosphate groups from phosphorylated tyrosine and serine/threonine residues. Cdc25A (80-93) (human) is involved in controlling cell proliferation and tumorigenesis by regulating the expression of proteins involved in cyclin D1 regulation and the G1/S transition of the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdc25A (80-93) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Cdc25A (80-93) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Cdc25A (80-93) (human) undergoes various chemical reactions, primarily involving its amino acid residues. Some common reactions include:

    Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other residues to study the structure-activity relationship.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

Cdc25A (80-93) (human) has several scientific research applications, particularly in the fields of cancer research and cell cycle studies. Some key applications include:

Mechanism of Action

Cdc25A (80-93) (human) exerts its effects by dephosphorylating and activating cyclin-dependent kinases (CDKs). This activation is crucial for the progression of the cell cycle from the G1 phase to the S phase. The peptide specifically targets the CDK-cyclin complexes, removing inhibitory phosphate groups and allowing the cell cycle to proceed . This regulation is essential for maintaining proper cell division and preventing uncontrolled cell proliferation.

Comparison with Similar Compounds

Cdc25A (80-93) (human) is part of the Cdc25 family, which includes Cdc25A, Cdc25B, and Cdc25C. These phosphatases share similarities but also have distinct roles:

The uniqueness of Cdc25A (80-93) (human) lies in its specific sequence and its role in regulating cyclin D1 and the G1/S transition, making it a valuable tool for studying cell cycle dynamics and developing targeted therapies.

Biological Activity

Cdc25A (80-93) is a critical peptide fragment derived from the human Cdc25A protein, which plays a significant role in regulating the cell cycle and apoptosis. This article delves into the biological activity of Cdc25A, focusing on its mechanisms, implications in cancer, and recent research findings.

Overview of Cdc25A Function

Cdc25A is a dual-specificity phosphatase that activates cyclin-dependent kinases (CDKs) by dephosphorylating inhibitory residues. This action is crucial for cell cycle progression, particularly during the G1/S and G2/M transitions. The protein consists of two main domains: an N-terminal regulatory domain and a C-terminal catalytic domain, which together facilitate its role in cell cycle regulation and response to DNA damage.

  • Activation of CDKs :
    • Cdc25A activates CDK2, CDK4, and CDK6 by removing phosphate groups from inhibitory sites, thereby promoting cell cycle progression.
    • It specifically dephosphorylates CDK2 at T14/Y15 and CDK4 at Y17, leading to the activation of cyclin E-CDK2 and cyclin D-CDK4 complexes .
  • Regulation by Phosphorylation :
    • Cdc25A itself is regulated through phosphorylation by various kinases such as Chk1 and GSK3β. These modifications can either enhance or inhibit its activity, impacting cell cycle dynamics .
    • Phosphorylation at specific residues can lead to its degradation via ubiquitin-mediated pathways, thus controlling its levels during the cell cycle .
  • Role in Apoptosis :
    • Beyond its involvement in cell cycle regulation, Cdc25A has been implicated in inhibiting apoptosis. Overexpression of Cdc25A has been linked to tumorigenesis, highlighting its potential as an oncogene .

Implications in Cancer

Cdc25A is frequently overexpressed in various cancers, including breast carcinoma and hepatocellular carcinoma. This overexpression correlates with poor prognosis and aggressive tumor behavior. Its role as a transcriptional target of oncogenes like Myc further underscores its importance in cancer biology .

Table 1: Association of Cdc25A with Different Cancer Types

Cancer TypeOverexpression RatePrognostic Impact
Breast Carcinoma~47%Poor prognosis
Hepatocellular CarcinomaSignificantUnknown
Neuroblastoma~80% (mRNA level)Variable

Recent Research Findings

Recent studies have focused on developing inhibitors targeting Cdc25A to explore therapeutic avenues for cancer treatment:

  • Inhibitor Discovery : A pharmacophore-guided approach led to the identification of naphthoquinone-based compounds that inhibit Cdc25 activity. These inhibitors demonstrated significant effects on cell viability and induced apoptosis in cancer cell lines .
  • Cell Cycle Effects : Treatment with these inhibitors resulted in G1/S arrest or accumulation at G2/M phase depending on the specific compound used. Flow cytometric analysis confirmed these findings by showing altered DNA content in treated cells .
  • Case Studies : In vivo models using zebrafish embryos showed that Cdc25 inhibitors could reduce tumor size and metastasis, indicating their potential for clinical application .

Properties

Molecular Formula

C60H90N14O24S

Molecular Weight

1423.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanedioic acid

InChI

InChI=1S/C60H90N14O24S/c1-28(2)17-32(65-55(92)40(27-99)72-52(89)34(19-31-11-7-6-8-12-31)64-43(78)23-62-49(86)38(25-75)70-53(90)36(21-46(82)83)68-58(95)48(61)30(5)77)50(87)66-35(20-45(80)81)54(91)71-39(26-76)59(96)74-16-10-13-41(74)56(93)63-24-44(79)73-15-9-14-42(73)57(94)67-33(18-29(3)4)51(88)69-37(60(97)98)22-47(84)85/h6-8,11-12,28-30,32-42,48,75-77,99H,9-10,13-27,61H2,1-5H3,(H,62,86)(H,63,93)(H,64,78)(H,65,92)(H,66,87)(H,67,94)(H,68,95)(H,69,88)(H,70,90)(H,71,91)(H,72,89)(H,80,81)(H,82,83)(H,84,85)(H,97,98)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,48+/m1/s1

InChI Key

MISDPONGDAVIAY-KKXVGTAUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.